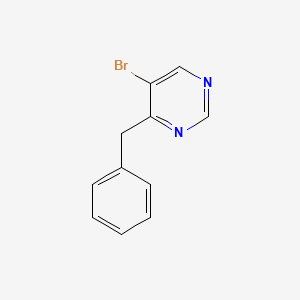

4-Benzyl-5-bromopyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-5-bromopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c12-10-7-13-8-14-11(10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFVRZUAPYNMDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC=NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744861 | |

| Record name | 4-Benzyl-5-bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356109-00-6 | |

| Record name | 4-Benzyl-5-bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Benzyl-5-bromopyrimidine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Benzyl-5-bromopyrimidine

Executive Summary

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrimidine core is a foundational motif in numerous biologically active molecules, and the targeted compound serves as a versatile intermediate, offering two distinct points for further chemical modification: the reactive 5-bromo position and the benzyl moiety.[1][2] This document details a convergent synthesis strategy, beginning with the preparation of a key precursor, 4-chloro-5-bromopyrimidine, followed by the strategic introduction of the benzyl group via palladium-catalyzed cross-coupling reactions. The guide emphasizes the Suzuki-Miyaura coupling as the preferred method due to its operational simplicity and high functional group tolerance, while also presenting the Stille coupling as a viable alternative. Each section provides not only step-by-step protocols but also delves into the mechanistic rationale and experimental causality, aiming to equip researchers and drug development professionals with a thorough understanding of the synthesis.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

Nitrogen-containing heterocycles are cornerstones of modern medicinal chemistry, with the pyrimidine ring system being particularly prominent.[1] This aromatic diazine is a core component of nucleobases and is found in a wide array of approved therapeutics, including antiviral, antibacterial, and anticancer agents.[1] The strategic functionalization of the pyrimidine ring is therefore a critical task in the discovery of novel therapeutic agents.

This compound is a particularly valuable building block. It features:

-

A benzyl group at the C4 position, a common pharmacophore that can engage in hydrophobic and π-stacking interactions within biological targets.

-

A bromo substituent at the C5 position, which serves as a versatile synthetic handle for subsequent cross-coupling reactions, allowing for the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR).

While classical methods like the Pinner synthesis can build the pyrimidine core from acyclic precursors, a more convergent and flexible approach for highly substituted pyrimidines involves the late-stage functionalization of a pre-formed, halogenated pyrimidine intermediate.[3][4] This guide focuses on such a strategy, which hinges on a key carbon-carbon bond-forming reaction to attach the benzyl group.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, this compound (1 ), breaks the C4-benzyl bond. This approach simplifies the synthesis into two main challenges: the acquisition of a suitable 4-halo-5-bromopyrimidine synthon (2 ) and the selection of an appropriate benzyl organometallic reagent (3 ). This strategy is advantageous as it allows for the late-stage introduction of the benzyl group, enabling the potential for diversification by using different benzyl analogues.

Part I: Synthesis of the Key Intermediate: 4-Chloro-5-bromopyrimidine

Causality Behind Experimental Choices: The selection of 4-chloro-5-bromopyrimidine as the key intermediate is strategic. The chlorine atom at the C4 position of the electron-deficient pyrimidine ring is sufficiently activated for nucleophilic substitution and, critically, for palladium-catalyzed cross-coupling reactions.[5] The bromine at C5 is less reactive under these specific coupling conditions, allowing for its retention during the benzylation step. This differential reactivity is crucial for a selective and high-yielding synthesis.

The most direct route to this intermediate begins with 5-bromopyrimidin-4-ol (often existing as its tautomer, 5-bromopyrimidin-4-one). The conversion of the hydroxyl/oxo group to a chloride is a standard transformation, typically achieved using phosphorus oxychloride (POCl₃).[6]

Experimental Protocol: Chlorination of 5-Bromopyrimidin-4-ol

This protocol is adapted from established procedures for the synthesis of chloropyrimidines.[6]

Mechanism Insight: The reaction proceeds via the conversion of the pyrimidinol's hydroxyl group into a phosphate ester by POCl₃, which is an excellent leaving group. A chloride ion, also from POCl₃, then displaces the phosphate group. The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial to neutralize the HCl generated in situ, preventing potential side reactions.

Table 1: Reagents and Conditions for Synthesis of 4-Chloro-5-bromopyrimidine

| Reagent/Parameter | Role/Value | Stoichiometry (Equivalents) |

| 5-Bromopyrimidin-4-ol | Starting Material | 1.0 |

| Phosphorus Oxychloride (POCl₃) | Chlorinating Agent & Solvent | ~6.0 (used in excess) |

| Diisopropylethylamine (DIPEA) | Non-nucleophilic Base | 1.0 |

| Temperature | Reaction Temperature | Reflux (~105-110 °C) |

| Time | Reaction Duration | 3 hours |

| Workup | Quenching/Extraction | Ice water, Ethyl Acetate |

| Purification | Silica Gel Column Chromatography | Petroleum Ether/EtOAc |

Step-by-Step Methodology:

-

To a flask containing phosphorus oxychloride (POCl₃, ~6 eq.), add 5-bromopyrimidin-4-ol (1.0 eq.).

-

At room temperature, add diisopropylethylamine (DIPEA, 1.0 eq.) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove excess POCl₃ by distillation under reduced pressure.

-

Carefully and slowly pour the residue into ice water with vigorous stirring to quench the remaining POCl₃.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under vacuum and purify the resulting residue by silica gel column chromatography to yield 4-chloro-5-bromopyrimidine.[6]

Part II: Palladium-Catalyzed Introduction of the Benzyl Moiety

With the 4-chloro-5-bromopyrimidine intermediate in hand, the crucial C-C bond formation can be performed. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation due to their reliability, substrate scope, and functional group tolerance.[7] The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organometallic reagent, and concluding with reductive elimination to yield the product and regenerate the catalyst.[8]

Method A: Suzuki-Miyaura Cross-Coupling (Preferred)

Expertise & Causality: The Suzuki-Miyaura reaction is arguably one of the most versatile and widely used cross-coupling methods.[7] Its advantages include the mild reaction conditions and the stability and low toxicity of the boronic acid reagents, many of which are commercially available. For this specific synthesis, reacting 4-chloro-5-bromopyrimidine with benzylboronic acid (or a more stable ester derivative like an MIDA or pinacol ester) provides a direct and efficient route to the target molecule.[2][9]

Experimental Protocol: Suzuki Coupling of 4-Chloro-5-bromopyrimidine

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Reagent/Parameter | Role/Value | Stoichiometry/Concentration |

| 4-Chloro-5-bromopyrimidine | Electrophile | 1.0 eq. |

| Benzylboronic Acid | Nucleophile Source | 1.1 - 1.5 eq. |

| Palladium Catalyst | e.g., Pd(PPh₃)₄, PdCl₂(dppf) | 1 - 5 mol% |

| Base | e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃ | 2.0 - 3.0 eq. |

| Solvent System | e.g., 1,4-Dioxane/H₂O, DMF, Toluene | - |

| Temperature | Reaction Temperature | 80 - 110 °C |

| Time | Reaction Duration | 12 - 24 hours |

Step-by-Step Methodology:

-

In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), combine 4-chloro-5-bromopyrimidine (1.0 eq.), benzylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.5 eq.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

-

Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir overnight.

-

Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate and purify the crude product by column chromatography to yield this compound.

Method B: Stille Cross-Coupling (Alternative)

Expertise & Causality: The Stille reaction is another powerful method for forming C-C bonds.[8] It often succeeds where other coupling reactions may fail and is known for its tolerance of a wide variety of functional groups.[10] However, its primary drawback is the high toxicity of the organostannane (tin) reagents and the difficulty in removing tin byproducts during purification.[10] For this synthesis, benzyltributylstannane would be the required coupling partner.

Experimental Protocol: Stille Coupling of 4-Chloro-5-bromopyrimidine

Table 3: Typical Conditions for Stille Coupling

| Reagent/Parameter | Role/Value | Stoichiometry/Concentration |

| 4-Chloro-5-bromopyrimidine | Electrophile | 1.0 eq. |

| Benzyltributylstannane | Nucleophile Source | 1.1 - 1.5 eq. |

| Palladium Catalyst | e.g., Pd(PPh₃)₄, Pd₂(dba)₃ | 1 - 5 mol% |

| Additive (Optional) | e.g., LiCl, Cu(I) salts | - |

| Solvent | Anhydrous DMF, Dioxane, or Toluene | - |

| Temperature | Reaction Temperature | 90 - 110 °C |

| Time | Reaction Duration | 12 - 24 hours |

Step-by-Step Methodology:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve 4-chloro-5-bromopyrimidine (1.0 eq.) in anhydrous solvent (e.g., DMF).[5]

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

-

Add benzyltributylstannane (1.2 eq.) to the mixture via syringe.

-

Heat the reaction to 95-100 °C and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, cool the mixture to room temperature.

-

To facilitate the removal of tin byproducts, pour the reaction mixture into a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour.

-

Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

-

Concentrate the solution and purify by column chromatography to yield the final product.

Conclusion

The synthesis of this compound is most effectively achieved through a two-part strategy: the initial preparation of the 4-chloro-5-bromopyrimidine intermediate, followed by a palladium-catalyzed cross-coupling reaction to introduce the benzyl group. The Suzuki-Miyaura coupling stands out as the superior method due to its use of less toxic reagents and generally straightforward purification. The resulting product is a highly valuable intermediate, primed for further elaboration at the C5 position, enabling the rapid generation of compound libraries for screening in drug discovery programs.

References

-

Pyrimidine synthesis. Organic Chemistry Portal. [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate. [Link]

-

Pyrimidine - Wikipedia. Wikipedia. [Link]

-

Formation of pyrimidine core from diverse numbers of components. ResearchGate. [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

-

pyrimidine, 5-bromo-4-chloro-. ChemBK. [Link]

-

Palladium-Catalyzed Stille Cross-Coupling Reactions: A Review. Organic Syntheses. [Link]

-

Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. National Institutes of Health (NIH). [Link]

-

Stille reaction - Wikipedia. Wikipedia. [Link]

-

Stille Coupling. Organic Chemistry Portal. [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. PubMed. [Link]

-

Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. ResearchGate. [Link]

-

Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ 5 -2-oxopiperazines. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Chloro-5-Bromopyrimidine | 56181-39-6 [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Stille Coupling [organic-chemistry.org]

Introduction: Unveiling a Core Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 4-Benzyl-5-bromopyrimidine

In the landscape of modern drug discovery and organic synthesis, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, pyrimidine derivatives are particularly prominent due to their presence in nucleobases and their proven utility as pharmacophores. This guide focuses on this compound (CAS No. 1356109-00-6), a key intermediate whose structural features—a reactive bromine handle, a versatile benzyl group, and a biologically relevant pyrimidine core—make it an exceptionally valuable building block for researchers.[1] This document provides an in-depth analysis of its physicochemical properties, synthetic pathways, analytical characterization, and core applications, offering field-proven insights for scientists in drug development and chemical research.

Core Physicochemical Profile

Understanding the fundamental properties of a chemical entity is the first step toward its effective utilization. This compound is a solid at room temperature, and its identity is defined by a unique set of physical and chemical characteristics.

| Property | Value | Source / Comment |

| CAS Number | 1356109-00-6 | [1] |

| Molecular Formula | C₁₁H₉BrN₂ | Derived from structure |

| Molecular Weight | 249.11 g/mol | Calculated |

| Appearance | White to off-white solid | Typical for similar compounds[2] |

| Purity | ≥95% | As per typical commercial suppliers[1] |

| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Chloroform, and Ethyl Acetate. | Inferred from common synthetic procedures[3][4] |

Synthesis and Purification: A Practical Workflow

The synthesis of this compound is not explicitly detailed in the provided literature, but a robust pathway can be designed based on established organometallic and substitution chemistries prevalent in pyrimidine synthesis.[5][6] The most logical approach involves a cross-coupling reaction, leveraging the high reactivity of organozinc or organoboron reagents with a suitable brominated pyrimidine precursor.

The causality for this choice rests on the efficiency and functional group tolerance of modern cross-coupling reactions. A Negishi coupling, for instance, offers a reliable method for forming the C-C bond between the pyrimidine ring and the benzyl group.

Logical Synthesis Workflow

Caption: Proposed Negishi coupling workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

-

Preparation of Organozinc Reagent: To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add activated zinc dust (1.2 equivalents). Add dry Tetrahydrofuran (THF), followed by the dropwise addition of Benzyl chloride (1.1 equivalents). Stir the mixture at room temperature until the zinc is consumed (typically 2-3 hours) to form Benzylzinc chloride.

-

Cross-Coupling Reaction: In a separate flask, dissolve 4-Chloro-5-bromopyrimidine (1.0 equivalent) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) in dry THF.

-

Reaction Execution: Slowly transfer the prepared Benzylzinc chloride solution to the pyrimidine solution via cannula at room temperature. Heat the reaction mixture to reflux (approx. 65°C) and monitor its progress using Thin Layer Chromatography (TLC).

-

Quenching and Workup: Upon completion, cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.[6]

This self-validating protocol incorporates TLC monitoring to ensure reaction completion and column chromatography to guarantee the purity of the final product, a standard practice for obtaining high-quality material for subsequent research.[6]

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. While specific published spectra for this exact molecule are scarce, a robust profile can be predicted based on its constituent parts and data from analogous structures.[7]

Predicted Spectroscopic Data

| Technique | Parameter | Predicted Value / Observation | Rationale |

| ¹H NMR | Chemical Shift (δ, ppm) | ~8.9 (s, 1H), ~8.6 (s, 1H), ~7.3-7.2 (m, 5H), ~4.2 (s, 2H) | Pyrimidine protons (H-2, H-6) are highly deshielded. Phenyl protons appear in the aromatic region. Benzylic protons (CH₂) appear as a singlet. |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~160-155 (C-2, C-6, C-4), ~138 (Quaternary Ph-C), ~129-127 (Ph-C), ~115 (C-5), ~40 (CH₂) | Carbons on the electron-deficient pyrimidine ring are downfield. The C-Br carbon (C-5) is shifted upfield relative to other ring carbons. |

| Mass Spec (EI) | m/z | 248/250 (M⁺, M⁺+2) | The molecular ion peak will show a characteristic ~1:1 isotopic pattern due to the presence of one bromine atom (⁷⁹Br/⁸¹Br). |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3050 (Ar C-H), ~1550 (C=N/C=C str.), ~1450 (Ar C=C str.), ~600 (C-Br str.) | Key peaks correspond to aromatic C-H stretching, pyrimidine ring vibrations, and the carbon-bromine bond.[8] |

Analytical Workflow for Structural Verification

Caption: Standard analytical workflow for the characterization of synthesized compounds.

Protocol for Data Acquisition

-

NMR Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[7]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard spectrometer (e.g., 400 MHz). Reference chemical shifts to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[7]

-

Mass Spectrometry: Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and isotopic pattern.

-

Infrared Spectroscopy: Obtain the IR spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet to identify key functional groups.[8]

Reactivity and Strategic Applications

The synthetic value of this compound lies in its predictable and versatile reactivity, primarily centered on the carbon-bromine bond.

-

The C-Br Bond as a Synthetic Linchpin: The bromine atom at the 5-position is the molecule's key handle for diversification. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions. This is the cornerstone of its utility, allowing for the strategic formation of new carbon-carbon or carbon-heteroatom bonds.[9]

-

Cross-Coupling Reactions: This scaffold is an ideal substrate for a variety of powerful transformations:

-

Suzuki Coupling: Reaction with boronic acids to introduce new aryl or alkyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.[4]

-

Buchwald-Hartwig Amination: Reaction with amines to form substituted aminopyrimidines.

-

Heck Coupling: Reaction with alkenes.

-

The choice of these reactions is driven by the goal of building molecular complexity. For instance, in the development of kinase inhibitors, a Suzuki coupling at this position could be used to introduce a substituted phenyl ring to probe a specific pocket of the enzyme's active site.[10]

Derivatization Potential via Cross-Coupling

Caption: Key cross-coupling reactions for derivatizing this compound.

Confirmed Applications in Drug Discovery

The 4-benzylpyrimidine scaffold is not merely a synthetic curiosity; it is a validated core in several classes of biologically active molecules.

-

Endothelin Receptor Antagonists: The 5-bromopyrimidine moiety is a crucial component in the synthesis of potent dual endothelin receptor antagonists like Macitentan.[6] In this context, the bromine is displaced by an ether linkage, demonstrating its utility in C-O bond formation as well.

-

Anticancer Agents: N-Benzyl-pyrimidin-4-amine derivatives have been developed as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target in oncology.[5] The benzyl group often serves to occupy a key hydrophobic pocket, while modifications on the pyrimidine ring, enabled by precursors like this, are used to fine-tune potency and selectivity.

-

Kinase Inhibitors: Pyrrolo[2,3-d]pyrimidines, which can be synthesized from pyrimidine precursors, are a well-established class of receptor tyrosine kinase inhibitors.[10] The 7-(substituted benzyl) group is critical for activity, highlighting the importance of the benzyl moiety in molecular recognition.[10]

Conclusion

This compound is a high-value, strategically designed chemical intermediate. Its physicochemical properties make it straightforward to handle and purify, while its spectroscopic profile is predictable and readily verifiable. The true power of this molecule is realized through its C-Br bond, which provides a reliable and versatile gateway to a vast chemical space via modern cross-coupling chemistry. For researchers and drug development professionals, this compound represents a validated and indispensable tool for constructing complex molecular architectures with significant therapeutic potential.

References

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

-

Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. Available at: [Link]

-

Gatfield, J., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

-

Hangzhou Dingyan Chem Co., Ltd. (n.d.). This compound CAS NO.1356109-00-6. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Bromopyrimidine in Advanced Organic Synthesis. Available at: [Link]

-

PubChem. (n.d.). 2,4-Bis(benzyloxy)-5-bromopyrimidine. Available at: [Link]

-

PubChem. (n.d.). 5-Bromopyrimidine. Available at: [Link]

-

Pilli, R. A., et al. (2008). Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. Molecules. Available at: [Link]

-

Gangjee, A., et al. (2012). N⁴-(3-Bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as potent multiple receptor tyrosine kinase inhibitors: design, synthesis, and in vivo evaluation. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Sharma, R., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Chemistry. Available at: [Link]

-

DeRuiter, J., et al. (2014). Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC-MS and FTIR analysis. Forensic Science International. Available at: [Link]

-

PubChem. (n.d.). 1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione. Available at: [Link]

Sources

- 1. This compound, CasNo.1356109-00-6 Hangzhou Dingyan Chem Co., Ltd China (Mainland) [dingyanchem.lookchem.com]

- 2. rvrlabs.com [rvrlabs.com]

- 3. Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Bromopyrimidine | 4595-59-9 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC-MS and FTIR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. N⁴-(3-Bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as potent multiple receptor tyrosine kinase inhibitors: design, synthesis, and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of Substituted Pyrimidines: A Technical Guide for Drug Discovery

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and numerous therapeutic agents.[1] This guide provides an in-depth exploration of the diverse biological activities of substituted pyrimidines, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the anticancer, antimicrobial, antiviral, and anti-inflammatory properties of these remarkable compounds. This guide will elucidate the structure-activity relationships that govern their efficacy, detail the experimental protocols for their biological evaluation, and visualize the intricate molecular pathways they modulate. Our objective is to furnish a comprehensive, field-proven resource that bridges synthetic chemistry with pharmacological application, empowering the design of next-generation therapeutics.

Introduction: The Enduring Significance of the Pyrimidine Core

The six-membered heterocyclic pyrimidine ring is a privileged structure in nature, forming the foundation of nucleobases such as cytosine, thymine, and uracil, which are fundamental to the genetic code.[2] This inherent biological relevance has made substituted pyrimidines a focal point of drug discovery for decades, leading to a plethora of approved drugs with a wide range of pharmacological activities.[3][4] The versatility of the pyrimidine ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets.[5] This adaptability has given rise to compounds that can selectively interact with a multitude of biological macromolecules, including enzymes and receptors, thereby exerting potent therapeutic effects.[6] This guide will systematically explore the major therapeutic areas where substituted pyrimidines have made a significant impact.

Anticancer Activity: Targeting the Engines of Malignancy

Substituted pyrimidines are a well-established class of anticancer agents, with mechanisms of action that often involve the disruption of critical cellular processes in rapidly dividing cancer cells.[7][8] Their efficacy stems from their ability to inhibit key enzymes involved in nucleotide synthesis and to modulate the activity of protein kinases that drive oncogenic signaling pathways.[9][10]

Mechanism of Action: From Antimetabolites to Kinase Inhibition

The anticancer activity of pyrimidine derivatives is diverse. A classic example is 5-fluorouracil (5-FU), a pyrimidine analog that acts as an antimetabolite, inhibiting thymidylate synthase and thereby disrupting DNA synthesis.[7] More recently, substituted pyrimidines have gained prominence as potent kinase inhibitors.[2][11][12] By competitively binding to the ATP-binding pocket of kinases, these compounds can block downstream signaling pathways that are essential for cancer cell proliferation, survival, and metastasis.[13]

Diagram 1: Generalized Kinase Inhibition by a Substituted Pyrimidine

Caption: Competitive inhibition of ATP binding by a substituted pyrimidine, blocking substrate phosphorylation and downstream oncogenic signaling.

Structure-Activity Relationship (SAR)

The anticancer potency of pyrimidine derivatives is highly dependent on the nature and position of their substituents. For kinase inhibitors, specific substitutions on the pyrimidine core are crucial for establishing key interactions, such as hydrogen bonds and hydrophobic interactions, within the ATP-binding pocket of the target kinase.[7] For instance, in pyrido[2,3-d]pyrimidines, disubstitution at the ortho positions of a phenyl ring attached to the pyrimidine core generally enhances tyrosine kinase inhibitory activity.[7]

Table 1: Anticancer Activity of Exemplary Substituted Pyrimidines

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine | EGFR Kinase | A549 (Lung) | 9.6 | [13] |

| Thiazolo[4,5-d]pyrimidine | Not specified | A375 (Melanoma) | Varies | [14] |

| 4,6-Substituted Pyrimidine | Not specified | LoVo (Colon) | Varies | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[15][16]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the substituted pyrimidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram 2: MTT Assay Workflow

Caption: A step-by-step workflow of the MTT assay for evaluating the cytotoxicity of substituted pyrimidines.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance has created an urgent need for novel therapeutic agents. Substituted pyrimidines have emerged as a promising class of compounds with broad-spectrum activity against various pathogens.[17][18]

Mechanism of Action

The antimicrobial action of pyrimidine derivatives often involves the inhibition of essential bacterial enzymes. For example, some diaminopyrimidines act as inhibitors of dihydrofolate reductase, an enzyme crucial for folic acid synthesis in bacteria, thereby halting their growth.[3] Other derivatives have been shown to inhibit bacterial cell division by targeting the FtsZ protein.[3][19]

Structure-Activity Relationship (SAR)

The antimicrobial efficacy of pyrimidines is significantly influenced by their substitution patterns. For instance, 2,4,6-trisubstituted pyrimidines have demonstrated potent antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Staphylococcus aureus.[3]

Table 2: Antimicrobial Activity of Exemplary Substituted Pyrimidines

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Thiophenyl-pyrimidine | S. aureus (MRSA) | 2 | [3] |

| 2,4-Disubstituted-6-thiophenyl-pyrimidine | Vancomycin-Resistant Enterococci (VRE) | 2 | [3] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20] The broth microdilution method is a common technique for determining MIC values.[21]

Step-by-Step Methodology:

-

Prepare Bacterial Inoculum: Culture the target bacteria (e.g., S. aureus, E. coli) in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).[21]

-

Prepare Compound Dilutions: Perform serial two-fold dilutions of the substituted pyrimidine compounds in a 96-well microtiter plate containing broth medium.[20]

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well. Include a positive control (bacteria and broth) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[21]

Antiviral Activity: A Broad-Spectrum Approach

Substituted pyrimidines have demonstrated significant potential as antiviral agents, with activity against a wide range of viruses.[22][23]

Mechanism of Action

The antiviral mechanisms of pyrimidine derivatives are varied. Some act as nucleoside analogs, which, after intracellular phosphorylation, are incorporated into the growing viral DNA or RNA chain, leading to chain termination and inhibition of viral replication.[23][24] Others may inhibit viral entry or other key viral enzymes.[22]

Table 3: Antiviral Activity of an Exemplary Substituted Pyrimidine

| Compound Class | Target Virus | EC50 (µM) | Reference |

| Tetrahydrobenzothiazole-based compound | Venezuelan equine encephalitis virus | Cell type dependent | [22] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[1][25]

Step-by-Step Methodology:

-

Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells in 6-well plates.[26]

-

Virus and Compound Incubation: Prepare serial dilutions of the substituted pyrimidine compound. Mix each dilution with a known concentration of the virus and incubate for 1 hour.[1]

-

Infection: Inoculate the cell monolayers with the virus-compound mixtures.

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the effective concentration that reduces the plaque number by 50%).

Diagram 3: Plaque Reduction Assay Principle

Caption: Visualization of the plaque reduction assay, showing fewer viral plaques in the presence of an effective antiviral pyrimidine compound.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases. Substituted pyrimidines have shown promise as anti-inflammatory agents by targeting key enzymes in the inflammatory pathway.[27][28]

Mechanism of Action

A primary mechanism of anti-inflammatory action for pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[27][29]

Structure-Activity Relationship (SAR)

The selectivity of pyrimidine derivatives for COX-2 over COX-1 is a critical aspect of their SAR, as selective COX-2 inhibition can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[27]

Table 4: Anti-inflammatory Activity of Exemplary Substituted Pyrimidines

| Compound Class | Target | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine | COX-2 | 0.04 | [27] |

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.[10][29]

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).[29]

-

Compound Incubation: In a 96-well plate, incubate the enzymes with various concentrations of the substituted pyrimidine compounds.

-

Initiate Reaction: Add arachidonic acid to initiate the reaction.

-

Measure Peroxidase Activity: The peroxidase activity of COX converts TMPD into a colored product. Measure the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.[29]

-

Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Experimental Protocol: Protein Denaturation Inhibition Assay

Protein denaturation is a hallmark of inflammation. This assay assesses the ability of a compound to prevent heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin.[30][31][32][33]

Step-by-Step Methodology:

-

Reaction Mixture Preparation: In test tubes, prepare a reaction mixture containing the substituted pyrimidine compound at various concentrations and a 1% aqueous solution of BSA.[30]

-

Incubation: Incubate the mixtures at 37°C for 20 minutes.

-

Heat-Induced Denaturation: Heat the mixtures at 57°C for 20 minutes.[30]

-

Cooling and Measurement: After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.[30]

-

Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[33]

Conclusion and Future Directions

Substituted pyrimidines represent a remarkably versatile and enduring scaffold in medicinal chemistry. Their proven efficacy across a spectrum of therapeutic areas, from oncology to infectious diseases and inflammation, underscores their continued importance in drug discovery. The ability to strategically modify the pyrimidine core allows for the optimization of potency, selectivity, and pharmacokinetic properties. Future research will undoubtedly continue to unveil novel pyrimidine derivatives with enhanced biological activities and novel mechanisms of action. The integration of computational modeling with high-throughput screening will further accelerate the identification and development of the next generation of pyrimidine-based therapeutics.

References

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Available from: [Link]

-

Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). ResearchGate. Available from: [Link]

-

Synthesis of Some Substituted Pyrimidines as Possible Anti-Cancer Agents. PubMed. Available from: [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. Available from: [Link]

-

Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. National Institutes of Health. Available from: [Link]

-

Recent Development of Pyrimidine‐Containing Antimicrobial Agents. ResearchGate. Available from: [Link]

-

Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. Royal Society of Chemistry. Available from: [Link]

-

Recent Development of Pyrimidine‐Containing Antimicrobial Agents. Scilit. Available from: [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Available from: [Link]

-

Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. National Institutes of Health. Available from: [Link]

-

Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. ACS Publications. Available from: [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available from: [Link]

-

Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. National Institutes of Health. Available from: [Link]

-

A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. GSC Biological and Pharmaceutical Sciences. Available from: [Link]

-

Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. YouTube. Available from: [Link]

-

Antiviral activity evaluation of some pyrimidine derivatives using plaque reduction assay. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

A review: Mechanism of action of antiviral drugs. National Institutes of Health. Available from: [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. Available from: [Link]

-

MTT Cell Assay Protocol. Texas Children's Hospital. Available from: [Link]

-

MTT Assay Protocol. Springer Nature Experiments. Available from: [Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Nature Experiments. Available from: [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. Available from: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health. Available from: [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. National Institutes of Health. Available from: [Link]

-

In vitro protein denaturation inhibition assay of Eucalyptus globulus and Glycine max for potential anti-inflammatory activity. Innovations in Pharmaceuticals and Pharmacotherapy. Available from: [Link]

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. National Institutes of Health. Available from: [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. Available from: [Link]

-

Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti- inflammatory activity using protein denaturation. Pharmacy Education. Available from: [Link]

-

Antineoplastic. Wikipedia. Available from: [Link]

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. National Institutes of Health. Available from: [Link]

-

Protein denaturation assay guidance? ResearchGate. Available from: [Link]

-

Protein Denaturing Activity. Ask A Biologist. Available from: [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available from: [Link]

-

IBT Bioservices Guide to In Vitro Antiviral Testing. IBT Bioservices. Available from: [Link]

-

Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel. National Institutes of Health. Available from: [Link]

-

“ Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives”. ResearchGate. Available from: [Link]

-

synthesis and antibacterial activity of pyrimidine derivatives. International Journal of Pharmacy. Available from: [Link]

-

Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa. National Institutes of Health. Available from: [Link]

-

Virus Yield Reduction Assay. Creative Diagnostics. Available from: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antineoplastic - Wikipedia [en.wikipedia.org]

- 5. scilit.com [scilit.com]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. atcc.org [atcc.org]

- 9. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. ibtbioservices.com [ibtbioservices.com]

- 26. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. innpharmacotherapy.com [innpharmacotherapy.com]

- 31. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 32. researchgate.net [researchgate.net]

- 33. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]

The 4-Benzyl-5-bromopyrimidine Scaffold: A Technical Guide to a Versatile Core in Kinase Inhibitor Discovery

Abstract

The pyrimidine ring represents a privileged scaffold in medicinal chemistry, forming the structural cornerstone of numerous FDA-approved kinase inhibitors. Its intrinsic ability to mimic the adenine core of ATP allows for competitive binding within the kinase active site, making it an ideal starting point for inhibitor design. This technical guide focuses on the 4-benzyl-5-bromopyrimidine core, a highly versatile and synthetically tractable scaffold for the development of novel kinase inhibitors. We will delve into the strategic importance of this scaffold, provide detailed synthetic methodologies, explore its mechanism of action, analyze structure-activity relationships derived from its analogues, and present robust protocols for the biological evaluation of resulting compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their kinase inhibitor discovery programs.

Introduction: The Strategic Value of the Pyrimidine Scaffold in Kinase Inhibition

Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1] The development of small-molecule kinase inhibitors has revolutionized targeted therapy, and a significant portion of these inhibitors are built upon heterocyclic scaffolds that compete with ATP for binding in the kinase catalytic site.[2][3]

The pyrimidine scaffold is particularly advantageous due to its structural resemblance to the purine core of ATP, which enables it to form key hydrogen bond interactions with the hinge region of the kinase domain.[2][4] This bioisosteric relationship provides a strong foundation for achieving potent inhibition. The 4-benzyl and 5-bromo substitutions on this core offer a strategic combination of features:

-

The 4-Benzyl Group: This moiety often occupies a hydrophobic pocket adjacent to the ATP-binding site. Substitutions on the benzyl ring can be systematically varied to enhance potency, modulate selectivity, and improve pharmacokinetic properties.[1]

-

The 5-Bromo Substituent: The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Negishi couplings.[5][6] This allows for the facile introduction of a wide array of aryl and heteroaryl groups, enabling extensive exploration of the surrounding chemical space to optimize interactions with the kinase.

This guide will treat the this compound core not as a potent inhibitor itself, but as a foundational building block for the synthesis of diverse and potent kinase inhibitor libraries.

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be approached through several modern cross-coupling strategies. While a direct, one-step synthesis from simple precursors is not widely reported, a logical and efficient approach involves the coupling of a benzyl nucleophile with a suitably activated 5-bromopyrimidine electrophile. The Negishi cross-coupling is a particularly powerful method for this transformation due to its tolerance of a wide range of functional groups.[5][7]

Proposed Synthetic Route: Negishi Cross-Coupling

A highly plausible and efficient route involves the palladium-catalyzed Negishi cross-coupling of a benzylzinc reagent with a dihalogenated pyrimidine, such as 4-chloro-5-bromopyrimidine. The higher reactivity of the chlorine at the 4-position allows for selective displacement by the benzylzinc species.

Caption: Proposed Negishi coupling workflow for synthesis.

Detailed Experimental Protocol (Prophetic)

This protocol is a representative procedure based on established Negishi coupling methodologies for similar substrates.[6][8]

Materials:

-

Benzyl bromide

-

Activated Zinc dust

-

4-Chloro-5-bromopyrimidine

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Benzylzinc Bromide: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add activated zinc dust (1.2 equivalents). Add a solution of benzyl bromide (1.0 equivalent) in anhydrous THF. Stir the mixture at room temperature until the formation of the organozinc reagent is complete (can be monitored by GC-MS analysis of quenched aliquots).

-

Cross-Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve 4-chloro-5-bromopyrimidine (1.1 equivalents) and Pd(PPh₃)₄ (0.05 equivalents) in anhydrous DMF. To this solution, add the freshly prepared benzylzinc bromide solution via cannula.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Mechanism of Action: Competitive ATP Inhibition

Derivatives of the this compound scaffold function as Type I kinase inhibitors, acting as ATP-competitive antagonists.[2] The core pyrimidine ring is central to this mechanism.

Caption: Interaction model of a 4-benzyl-5-arylpyrimidine inhibitor.

The pyrimidine nitrogen atoms act as hydrogen bond acceptors, forming critical interactions with the backbone amide protons of the kinase hinge region, mimicking the binding of the adenine portion of ATP.[2] The 4-benzyl group typically extends into a hydrophobic pocket, while the substituent at the 5-position (introduced via coupling to the bromine) projects towards the solvent-exposed region, where it can be modified to enhance selectivity and solubility. X-ray crystallography studies of related pyrimidine inhibitors in complex with kinases have confirmed this binding mode.[9][10][11]

Structure-Activity Relationship (SAR) and Derivative Development

The true utility of the this compound scaffold lies in its capacity for diversification at the 5-position. The bromine atom is a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[12]

Caption: Suzuki coupling for inhibitor library synthesis.

Studies on related scaffolds have demonstrated key SAR trends:

-

Substitutions on the 4-Benzyl Ring: Electron-withdrawing groups (e.g., chloro) or electron-donating groups (e.g., methoxy) on the benzyl ring can significantly impact potency against specific kinases like VEGFR and PDGFR.[1] The position of the substituent (e.g., 2', 4') is also critical, suggesting specific interactions within the hydrophobic pocket.[1]

-

Modifications at the 5-Position: The introduction of various aryl and heteroaryl groups at this position is a primary strategy for modulating selectivity and potency. This region often interacts with residues near the solvent front, and modifications here can pick up additional hydrogen bonds or van der Waals interactions, as well as improve physicochemical properties.

The table below summarizes representative data from the literature for complex pyrrolo[2,3-d]pyrimidine derivatives, which contain the core 4-benzylpyrimidine motif, illustrating the impact of substitutions on inhibitory activity against various receptor tyrosine kinases (RTKs).

| Compound ID (Reference) | 4-Benzyl Substitution | 5-Position Analogue | Target Kinase | IC₅₀ (µM) |

| 10a [1] | 2'-Methylbenzyl | N/A (fused ring) | A431 (EGFR-dependent) | ~12.6 |

| 11a [1] | 2'-Chlorobenzyl | N/A (fused ring) | PDGFRβ | ~1.8 |

| 12a [1] | 4'-Chlorobenzyl | N/A (fused ring) | VEGFR-1 | >200 |

| 13a [1] | 2',5'-Dimethoxybenzyl | N/A (fused ring) | EGFR | >200 |

| 14a [1] | 2',4'-Dichlorobenzyl | N/A (fused ring) | PDGFRβ | ~34 |

| 19a [1] | 3',4',5'-Trimethoxybenzyl | N/A (fused ring) | PDGFRβ | ~2.0 |

Note: Data is for N⁴-(3-bromophenyl)-7-(substitutedbenzyl)pyrrolo[2,3-d]pyrimidines, which are complex derivatives. The IC₅₀ values illustrate the influence of the benzyl substituent on kinase inhibition within a broader scaffold.

Biological Evaluation: In Vitro Kinase Assay Protocols

Once a library of inhibitors has been synthesized based on the this compound scaffold, their biological activity must be assessed. In vitro kinase assays are essential for determining the potency (typically as an IC₅₀ value) and selectivity of the compounds. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity, broad applicability, and amenability to high-throughput screening.[9][13][14]

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol provides a general framework for determining the IC₅₀ of a test compound against a specific kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

Test compounds dissolved in DMSO

-

ATP solution

-

Kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include controls with DMSO only (for 0% inhibition) and a known potent inhibitor or no enzyme (for 100% inhibition).

-

Kinase/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in the kinase reaction buffer. Add this mix to the wells containing the test compounds. Allow the compounds to incubate with the kinase for 15-30 minutes at room temperature.

-

Initiate Kinase Reaction: Initiate the reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure accurate IC₅₀ determination. Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

-

Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Luminescence Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP and provides luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Cellular Assays

Following biochemical characterization, promising compounds should be evaluated in cell-based assays to assess their activity in a more physiologically relevant context.[15][16] These assays, such as cellular phosphorylation assays or cell proliferation assays (e.g., BaF3), can determine a compound's ability to inhibit the target kinase within a living cell and produce a desired phenotypic outcome.[15]

Conclusion and Future Directions

The this compound scaffold is a valuable and strategically designed starting point for the discovery of novel kinase inhibitors. Its synthesis is achievable through robust and modern cross-coupling methodologies. While the core itself may not possess significant inhibitory activity, its true strength lies in its synthetic versatility. The 5-bromo position serves as an ideal handle for diversification, allowing for the systematic exploration of chemical space and the optimization of potency and selectivity against a wide range of kinase targets. The methodologies and principles outlined in this guide provide a comprehensive framework for researchers to effectively utilize this scaffold in the development of the next generation of targeted therapeutics.

References

-

Kalyanaraman, C., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH Probe Reports. Retrieved from [Link]

-

Zhang, J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. Retrieved from [Link]

-

Gangjee, A., et al. (2009). Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Che, C., et al. (2010). Identification, SAR studies, and X-ray co-crystallographic analysis of a novel furanopyrimidine aurora kinase A inhibitor. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Chezal, J.-M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Retrieved from [Link]

-

Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

-

Halawa, A. H., et al. (2019). Rational Design and Synthesis of Diverse Pyrimidine Molecules Bearing Sulfonamide Moiety as Novel ERK Inhibitors. ResearchGate. Retrieved from [Link]

-

INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Gangjee, A., et al. (2012). 7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

-

Fábián, L., et al. (2023). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Zhang, Q. (2019). Application of Negishi Cross-coupling in the Synthesis of Bioactive Molecules. Chinese Journal of Pharmaceuticals. Retrieved from [Link]

-

Ahmed, M. F., et al. (2022). In vitro cytotoxicity and docking study of novel symmetric and asymmetric dihydropyridines and pyridines as EGFR tyrosine kinase inhibitors. ResearchGate. Retrieved from [Link]

-

Ahmed, M. F., et al. (2022). Inhibition and IC50 values (in nM) of epidermal growth factor receptor... ResearchGate. Retrieved from [Link]

-

Wang, D., et al. (2019). Palladium-Catalyzed Benzylation of Heterocyclic Aromatic Compounds. ResearchGate. Retrieved from [Link]

-

Wang, D., et al. (2016). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. ResearchGate. Retrieved from [Link]

-

Ghorai, S., et al. (2020). Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. Angewandte Chemie. Retrieved from [Link]

-

Tang, S.-Q., et al. (2020). POxAP Precatalysts and the Negishi Cross-Coupling Reaction. Synthesis. Retrieved from [Link]

-

El-Damasy, A. K., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

Chacko, A.-M., et al. (2008). Synthesis of 5-fluoroalkylated pyrimidine nucleosides via Negishi cross-coupling. Journal of Organic Chemistry. Retrieved from [Link]

-

da Silva, P. B., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules. Retrieved from [Link]

-

Akita, M., et al. (2003). Synthesis of benzylpalladium complexes through C–O bond cleavage of benzylic carboxylates: Development of a novel palladium-catalyzed benzylation of olefins. Journal of Organometallic Chemistry. Retrieved from [Link]

-

Liu, H., et al. (2013). Palladium-Catalyzed Benzylation of Carboxylic Acids with Toluene via Benzylic C-H Activation. Organic Letters. Retrieved from [Link]

- F. Hoffmann-La Roche & Co. (1978). Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines. U.S. Patent 4,115,650.

-

Benzalhydantoin Derivative-Based Inhibitors of Eight Receptor Tyrosine Kinases: Synthesis, in vitro, and in silico Study. (2023). Pharmaceuticals. Retrieved from [Link]

- CN103408501A - Benzyl pyrimidine derivatives, and preparation method and medical application thereof. (2013). Google Patents.

-

Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Retrieved from [Link]

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]

- CA1102324A - Benzylpyrimidines, processes for their manufacture, and drugs containing the said compounds. (1981). Google Patents.

-

Roskoski, R. Jr. (2021). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Pharmacological Research. Retrieved from [Link]

-

Molander, G. A., & Brown, A. R. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry. Retrieved from [Link]

-

Martin, M. P., et al. (2012). Recent Kinase and Kinase Inhibitor X-ray Structures: Mechanisms of Inhibition and Selectivity Insights. Current Topics in Medicinal Chemistry. Retrieved from [Link]

-

Asghar, M. N., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Retrieved from [Link]

-

Amblard, F., et al. (2021). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Molecules. Retrieved from [Link]

-

Xu, G., et al. (2011). Crystal structure of inhibitor of κB kinase β. Nature. Retrieved from [Link]

-

Chaikuad, A., et al. (2014). X-ray Crystal Structure of ERK5 (MAPK7) in Complex with a Specific Inhibitor. ResearchGate. Retrieved from [Link]

Sources

- 1. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Negishi Coupling [organic-chemistry.org]

- 6. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Application of Negishi Cross-coupling in the Synthesis of Bioactive Molecules [cjph.com.cn]

- 8. Synthesis of 5-fluoroalkylated pyrimidine nucleosides via Negishi cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ebiotrade.com [ebiotrade.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]

- 14. promega.com [promega.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. inits.at [inits.at]

Spectroscopic Characterization of 4-Benzyl-5-bromopyrimidine: A Technical Guide

Introduction

4-Benzyl-5-bromopyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine scaffold in a wide array of biologically active molecules.[1] The precise structural elucidation of this molecule is paramount for understanding its chemical reactivity, and interaction with biological targets, and for ensuring the quality and purity of synthesized batches. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and supported by comparative data from related structures in the scientific literature.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound, with its key atom numbering, is presented below. This numbering will be used for the assignment of NMR signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Caption: Standard workflow for NMR data acquisition and analysis.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.90 | s | 1H | H2 |

| ~8.50 | s | 1H | H6 |

| ~7.35 - 7.20 | m | 5H | H2', H3', H4', H5', H6' |

| ~4.10 | s | 2H | H7 (CH₂) |

Interpretation:

-

Pyrimidine Protons (H2, H6): The protons on the pyrimidine ring are expected to be significantly deshielded due to the electron-withdrawing nature of the two nitrogen atoms. The proton at the C2 position is anticipated to be the most downfield signal, appearing as a singlet. The proton at C6 will also be a singlet and will be slightly upfield compared to H2.

-

Benzyl Protons (Aromatic): The five protons of the phenyl ring of the benzyl group will appear as a complex multiplet in the aromatic region, typically between 7.20 and 7.35 ppm.

-

Benzylic Protons (H7): The two protons of the methylene bridge (CH₂) will be deshielded by the adjacent pyrimidine and phenyl rings, appearing as a singlet around 4.10 ppm.

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C4 |

| ~159.0 | C2 |

| ~157.5 | C6 |

| ~138.0 | C1' |

| ~129.0 | C3'/C5' |

| ~128.8 | C2'/C6' |

| ~127.0 | C4' |

| ~118.0 | C5 |

| ~38.0 | C7 (CH₂) |

Interpretation:

-

Pyrimidine Carbons (C2, C4, C6, C5): The carbons of the pyrimidine ring will have characteristic chemical shifts. C2, C4, and C6 are expected to be downfield due to their proximity to the electronegative nitrogen atoms. The C4 carbon, being substituted with the benzyl group, will be significantly downfield. The C5 carbon, bearing the bromine atom, will be shifted upfield due to the heavy atom effect of bromine.

-

Benzyl Carbons (Aromatic): The aromatic carbons of the benzyl group will appear in the typical aromatic region (125-140 ppm). The quaternary carbon (C1') will be a weaker signal.

-

Benzylic Carbon (C7): The methylene carbon will appear in the aliphatic region, around 38.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Data Acquisition:

Caption: General workflow for acquiring an FT-IR spectrum.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Weak | Aliphatic C-H stretch (CH₂) |

| ~1600, ~1580, ~1490, ~1450 | Medium-Strong | C=C and C=N stretching (pyrimidine and phenyl rings) |

| ~1400 | Medium | CH₂ bending |

| ~1100 | Medium | C-Br stretch |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |

Interpretation:

-